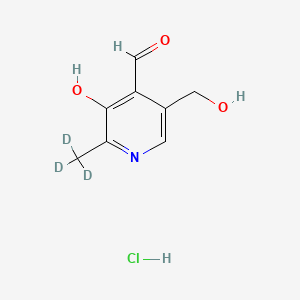

Hidrocloruro de Piridoxal-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridoxal-d3 Hydrochloride is a hydrochloride obtained by combining pyridoxal with one molar equivalent of hydrochloric acid . It is a form of vitamin B6 and is a natural source of pyridoxal found in green plants . Its deficiency potentially causes epilepsy and seizures in humans .

Synthesis Analysis

The synthesis of Pyridoxal-d3 Hydrochloride involves the preparation of Pyridoxine Hydrochloride (Vitamin B6) through an improved “Oxazole” method .

Molecular Structure Analysis

The molecular formula of Pyridoxal-d3 Hydrochloride is C8H10ClNO3 . Its molecular weight is 206.64 g/mol . The IUPAC name is 3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde;hydrochloride .

Physical and Chemical Properties Analysis

Pyridoxal-d3 Hydrochloride has a molecular weight of 206.64 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 206.0537511 g/mol . Its topological polar surface area is 70.4 Ų . It has a heavy atom count of 13 .

Aplicaciones Científicas De Investigación

Investigación de la Obesidad

El Hidrocloruro de Piridoxal-d3, como forma de vitamina B6, se ha utilizado en investigaciones que estudian la obesidad. Un estudio encontró que las concentraciones plasmáticas de Piridoxal fueron significativamente más altas en una población obesa en comparación con voluntarios sanos {svg_1}. Esto sugiere que el this compound podría utilizarse como biomarcador en la investigación de la obesidad.

Análisis de la Vitamina B6

El this compound es una de las formas fisiológicamente relevantes de la vitamina B6. Se desarrolló un método sensible y robusto basado en HPLC-MS/MS para la cuantificación simultánea de cinco formas de vitamina B6, incluido el Piridoxal, en plasma humano {svg_2}. Esto indica que el this compound puede utilizarse en química analítica para el análisis de la vitamina B6.

Análisis del Cabello

Se desarrolló un método de cromatografía líquida-espectrometría de masas en tándem (LC/MS-MS) para detectar y cuantificar las vitaminas B6, incluido el Hidrocloruro de Piridoxal, en muestras de cabello humano {svg_3}. Esto sugiere que el this compound puede utilizarse en el análisis del cabello para detectar deficiencias a largo plazo de vitamina B6.

Detección de Zinc

Se sintetizó un quimiosensor basado en piridoxal para la detección de iones de zinc (ii) {svg_4}. Esto indica que el this compound puede utilizarse en el desarrollo de quimiosensores para la detección de iones metálicos.

Reacciones Metabólicas

Las vitaminas B solubles en agua como el Piridoxal están involucradas en numerosas reacciones metabólicas críticas {svg_5}. Esto sugiere que el this compound puede utilizarse en investigaciones que estudian estas reacciones metabólicas.

Investigación de Enfermedades

Las deficiencias de vitaminas como el Piridoxal se han relacionado con varios estados de enfermedad {svg_6}. Esto sugiere que el this compound puede utilizarse en la investigación de enfermedades, particularmente en el estudio de los efectos de la deficiencia de vitamina B6.

Mecanismo De Acción

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Pyridoxal-d3 Hydrochloride is involved in a wide range of biochemical reactions, primarily through its conversion to pyridoxal 5’-phosphate, the active coenzyme form. Pyridoxal 5’-phosphate acts as a coenzyme for over 160 enzymatic reactions, including those involved in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis . Pyridoxal-d3 Hydrochloride interacts with various enzymes such as pyridoxal kinase, which phosphorylates it to form pyridoxal 5’-phosphate . This interaction is essential for the compound’s role in catalyzing transamination, decarboxylation, and racemization reactions.

Cellular Effects

Pyridoxal-d3 Hydrochloride influences several cellular processes by acting as a coenzyme in various metabolic pathways. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of pyridoxal 5’-phosphate-dependent enzymes . For example, it plays a role in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA), which are critical for neuronal function . Additionally, Pyridoxal-d3 Hydrochloride impacts the metabolism of amino acids and glycogen, thereby influencing cellular energy production and storage.

Molecular Mechanism

The molecular mechanism of Pyridoxal-d3 Hydrochloride involves its conversion to pyridoxal 5’-phosphate, which then acts as a coenzyme for various enzymatic reactions . Pyridoxal 5’-phosphate forms Schiff base intermediates with amino groups of substrates, facilitating the catalysis of transamination, decarboxylation, and racemization reactions . This coenzyme also binds to specific sites on enzymes, enhancing their catalytic activity and stability. Pyridoxal-d3 Hydrochloride’s role in enzyme activation and inhibition is crucial for maintaining proper cellular function and metabolic balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Pyridoxal-d3 Hydrochloride are influenced by factors such as light exposure, pH, and temperature . Studies have shown that Pyridoxal-d3 Hydrochloride is relatively stable under low actinic glass protection and subdued light conditions, with minimal degradation observed over time . Exposure to regular laboratory light and higher pH levels can lead to significant degradation, affecting its long-term efficacy in biochemical assays . Long-term studies in vitro and in vivo have demonstrated that Pyridoxal-d3 Hydrochloride maintains its biochemical activity over extended periods, provided it is stored under appropriate conditions.

Dosage Effects in Animal Models

The effects of Pyridoxal-d3 Hydrochloride vary with different dosages in animal models. At lower doses, it effectively supports normal metabolic functions by acting as a coenzyme for pyridoxal 5’-phosphate-dependent enzymes . At higher doses, Pyridoxal-d3 Hydrochloride can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Studies have shown that excessive doses can lead to the accumulation of pyridoxal 5’-phosphate, which may interfere with normal enzyme function and cellular processes . Therefore, it is essential to determine the optimal dosage to avoid adverse effects while maximizing its therapeutic benefits.

Metabolic Pathways

Pyridoxal-d3 Hydrochloride is involved in several metabolic pathways, primarily through its conversion to pyridoxal 5’-phosphate . This coenzyme participates in amino acid metabolism, glycogenolysis, and neurotransmitter synthesis . Pyridoxal-d3 Hydrochloride interacts with enzymes such as pyridoxal kinase and pyridoxamine 5’-phosphate oxidase, which are crucial for its conversion and utilization in metabolic reactions . Additionally, it plays a role in the salvage pathway of vitamin B6, where it is recycled and reused in various biochemical processes .

Transport and Distribution

Pyridoxal-d3 Hydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins . Once inside the cell, it is phosphorylated by pyridoxal kinase to form pyridoxal 5’-phosphate, which is then distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, ensuring its availability for enzymatic reactions . Pyridoxal-d3 Hydrochloride’s distribution within tissues is essential for maintaining proper metabolic function and cellular homeostasis.

Subcellular Localization

The subcellular localization of Pyridoxal-d3 Hydrochloride is primarily determined by its conversion to pyridoxal 5’-phosphate and subsequent interactions with enzymes and binding proteins . Pyridoxal 5’-phosphate is localized in various cellular compartments, including the cytoplasm, mitochondria, and peroxisomes . This localization is crucial for its role in catalyzing enzymatic reactions and maintaining cellular function. Additionally, Pyridoxal-d3 Hydrochloride’s activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles .

Propiedades

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHXJFJNDJXENQ-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.